molecular formula C10H9ClN2 B1597914 2-Chloro-3-ethylquinoxaline CAS No. 77186-62-0

2-Chloro-3-ethylquinoxaline

Cat. No.: B1597914
CAS No.: 77186-62-0
M. Wt: 192.64 g/mol
InChI Key: MTHNWHRBVIADBZ-UHFFFAOYSA-N
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Description

2-Chloro-3-ethylquinoxaline is a heterocyclic aromatic compound with the molecular formula C10H9ClN2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by a quinoxaline core substituted with a chlorine atom at the second position and an ethyl group at the third position .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylquinoxaline typically involves the reaction of 3-ethyl-1,2-dihydroquinoxalin-2-one with trichlorophosphate under an inert atmosphere at 100°C for one hour . This method is efficient and yields a high purity product.

Industrial Production Methods: Industrial production of this compound often employs solvent-free reactions or the use of alternate reaction media such as water, fluorous alcohols, polyethylene glycols, and ionic liquids. Microwave-assisted synthesis and flow reactions are also utilized to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-ethylquinoxaline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

Comparison with Similar Compounds

    Quinoxaline: The parent compound with a similar structure but without the chlorine and ethyl substitutions.

    2-Chloroquinoxaline: Similar structure but lacks the ethyl group.

    3-Ethylquinoxaline: Similar structure but lacks the chlorine atom.

Uniqueness: 2-Chloro-3-ethylquinoxaline is unique due to its specific substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-3-ethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-2-7-10(11)13-9-6-4-3-5-8(9)12-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHNWHRBVIADBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381468
Record name 2-chloro-3-ethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77186-62-0
Record name 2-chloro-3-ethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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